3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride is a heterocyclic compound characterized by its unique benzothiazepine core structure. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. The compound's chemical identity is defined by its IUPAC name, which reflects its structural features, including the presence of an amino group and a benzothiazepine framework .
The compound is classified under heterocyclic compounds, specifically within the benzothiazepine family. Its CAS number is 96346-81-5, and it has been documented in various chemical databases such as PubChem and BenchChem. The molecular formula of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride is , with a molecular weight of approximately 194.25 g/mol .
The synthesis of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one typically involves cyclization reactions starting from appropriate precursors. One common synthetic route includes the reaction of 2-aminobenzenethiol with α,β-unsaturated carbonyl compounds under acidic or basic conditions to facilitate the formation of the benzothiazepine ring.
Another practical method involves a domino process that starts with a Michael addition of 2-aminothiophenols to chalcones, followed by an in situ cyclization. This method has been reported to achieve high yields (up to 98%) under mild conditions using hexafluoro-2-propanol as a solvent .
In industrial settings, the synthesis may be optimized for higher yield and purity through various techniques such as the use of catalysts, controlled temperature and pressure conditions, and purification methods like crystallization or chromatography.
The molecular structure of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can be represented as follows:
The compound features a bicyclic structure that includes both a benzene ring and a thiazepine ring. The presence of the amino group at position 3 contributes to its reactivity and biological activity .
Key physical properties include:
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for compounds like 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one often involves interactions with specific biological targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to active sites, thereby modulating biological pathways relevant to various therapeutic effects .
The physical properties provide insight into how the compound behaves under different conditions:
Chemical properties include reactivity profiles that inform potential applications:
Relevant data from various sources highlight these attributes crucial for both laboratory research and industrial applications .
3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has several notable applications:
This compound represents a significant area of interest due to its diverse applications across multiple scientific disciplines.
The synthesis of the 1,5-benzothiazepine core has seen significant innovation, moving from classical condensation approaches to highly enantioselective routes. The foundational methodology employs L- or D-cysteine as chiral precursors, leveraging their inherent stereochemistry to control the configuration at the 3-position. In this landmark approach, L-cysteine reacts with o-fluoronitrobenzene through nucleophilic aromatic substitution (SNAr) to form a nitro-substituted intermediate. Subsequent reduction of the nitro group (typically using zinc dust in acetic acid) followed by thermal cyclization in xylene yields the (R)-enantiomer of the benzothiazepinone scaffold [1]. The versatility of this method is demonstrated by simply switching to D-cysteine, which cleanly affords the (S)-configured product with comparable efficiency [1]. This amino acid-based route provides exceptional enantiocontrol, typically exceeding 95% enantiomeric excess (ee).
Modern adaptations focus on solid-phase synthesis for enhanced efficiency and library generation. A prominent strategy involves immobilizing 4-fluoro-3-nitrobenzoic acid on a polymer-supported resin. This immobilized electrophile undergoes SNAr with cysteine derivatives. Subsequent reduction of the nitro group and acid-mediated cyclization directly on the solid support delivers the target 3-amino-1,5-benzothiazepin-4-one derivatives in high optical purity (>95% ee) and simplifies purification. This method facilitates the parallel synthesis of diverse analogs crucial for structure-activity relationship (SAR) studies [1]. Pfizer's patented routes (US5618808A) further exemplify industrial optimization, covering efficient syntheses and derivatizations of the core scaffold, including prodrug strategies like ester derivatives to enhance bioavailability [1].
Table 1: Key Synthetic Pathways for the 1,5-Benzothiazepine Core
Synthetic Approach | Key Starting Material/Reagent | Critical Steps | Enantiomeric Excess (ee) | Key Advantages |
---|---|---|---|---|
Chiral Pool (Amino Acid) | L- or D-Cysteine, o-Fluoronitrobenzene | SNAr, Nitro Reduction, Thermal Cyclization | >95% | High ee, Uses inexpensive chiral source, Scalable |
Solid-Phase Synthesis | Resin-bound 4-Fluoro-3-nitrobenzoic acid, Cysteine Derivative | SNAr on Resin, On-Resin Reduction & Cyclization | >95% | Enables combinatorial chemistry, Simplified purification, High throughput |
Industrial (Pfizer Patent) | Adamantane derivatives, Acetonitrile | Ritter Reaction, Hydrolysis | N/A (Racemic) | Cost-effective for large scale, Prodrug options |
Introducing the amine functionality at the 3-position with precise stereocontrol is paramount for the biological efficacy of the final compound. While the core synthesis using chiral cysteine inherently sets the stereochemistry, alternative routes or modifications necessitate advanced catalytic amination strategies. Cooperative asymmetric dual catalysis has emerged as a powerful method. This approach utilizes a combination of a chiral Cp*Ir(diamine) complex and a chiral phosphoric acid (CPA) working in concert [5]. The mechanism involves the formation of a reactive ion pair where the CPA protonates the Ir complex. This catalytic dyad facilitates a borrowing hydrogen mechanism: the phosphate abstracts the hydroxyl proton of a precursor alcohol while the Ir(III) center simultaneously abstracts the α-hydrogen, generating an active [Ir]-H species and a carbonyl intermediate. This carbonyl then condenses with an amine source (e.g., aniline) to form an imine. The critical enantiodetermining step involves hydride transfer from the [Ir]-H species to the imine, which is activated by the CPA, forming an iminium ion. The hydride delivery is governed by a sophisticated network of non-covalent interactions (C–H⋯π, N–H⋯O, C–H⋯O) within the chiral pocket created by both catalysts, leading to high enantioselectivity [5]. This DYKAT (Dynamic Kinetic Asymmetric Transformation) process highlights the synergy between the two chiral catalysts operating throughout the cycle.
Enzyme-mediated stereoselective amination represents a biologically inspired route. Protonating enzymes, such as engineered fatty acid hydratases or triterpene synthases, demonstrate remarkable potential for chiral induction. These enzymes operate via Brønsted acid mechanisms and can achieve high enantioselectivity in amination or related functionalization reactions, although their direct application to complex scaffolds like the 1,5-benzothiazepinone requires further development [2]. Type II terpene synthases are particularly interesting as they chaperone substrate pre-folding, enabling stereoselective C–C bond formation and controlling complex rearrangement reactions, principles that could be adapted for complex heterocycle functionalization [2].
Converting the free base 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one to its pharmaceutically relevant hydrochloride salt requires careful optimization of solvents and reaction conditions to ensure high yield, purity, crystallinity, and stability. Traditional methods using diethyl ether or dichloromethane (DCM) pose significant challenges. Ether is highly flammable and prone to peroxide formation, making it unsuitable for industrial scale-up, while DCM is an environmental and toxicological concern [3]. Studies on analogous amine hydrochloride formations (e.g., amantadine HCl) demonstrate that acetone offers a superior alternative. It provides excellent solubility for the free base, facilitates clean salt precipitation upon HCl addition (gaseous or as concentrated aqueous HCl/isopropanol solution), and allows for easier isolation and drying compared to low-boiling-point ether or hazardous DCM [3]. Furthermore, acetone exhibits a lower tendency to form solvates compared to alcohols or DCM.
The discovery of novel solvates, such as a benzyl alcohol solvate observed during amantadine HCl salt formation [3], underscores the importance of solvent selection. While such solvates might offer specific crystallization advantages, they introduce complexity regarding desolvation and potential stability issues. Antisolvent crystallization using water in systems involving acetone or 2-propanol has proven effective in promoting high yields of the desired crystalline hydrochloride salt while minimizing oiling out. Process parameters critically influence the salt's attributes. Performing the salt formation at a constant temperature (e.g., 25°C) via slurry reactive crystallization or controlled antisolvent addition yields products with consistent particle size distribution, morphology, and crystallinity compared to methods involving variable temperatures or rapid precipitations [3]. Reagent stoichiometry is also crucial; typically, a slight excess (1.05-1.1 equivalents) of HCl ensures complete salt formation without risking acid-catalyzed decomposition of the sensitive benzothiazepine core.
Table 2: Solvent Comparison for Hydrochloride Salt Crystallization
Solvent System | Salt Yield | Purity | Crystallinity | Process Risks | Ease of Handling/Removal |
---|---|---|---|---|---|
Diethyl Ether | Moderate | Moderate-High | Moderate | High flammability, Peroxide formation | Difficult (Low bp, volatile) |
Dichloromethane (DCM) | High | High | Moderate-High | Carcinogenicity, Environmental toxicity | Moderate (Requines careful handling) |
Acetone | High | High | High | Low | Easy (Moderate bp, common) |
2-Propanol/Water (Antisolvent) | High | High | High | Low | Easy |
Benzyl Alcohol | Moderate | Variable | Potential Solvate Formation | Moderate (Viscosity) | Difficult (High bp, solvate issues) |
The synthesis of 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride presents opportunities for implementing Green Chemistry principles to minimize waste and improve sustainability. Key strategies focus on atom economy, catalytic efficiency, solvent selection, and waste stream reduction [4].
The classical synthesis involving bromoadamantane intermediates suffers from poor atom economy due to the stoichiometric use of bromine and the generation of HBr as a waste byproduct. Similarly, routes relying on protecting groups increase step count, reagent consumption, and waste. Modern approaches directly utilize adamantane in one-pot Ritter reactions with acetonitrile and sulfuric acid to form acetamidoadamantane intermediates, eliminating the need for separate bromination and bromide disposal steps [3]. This directly aligns with the principle of Preventing Waste (Principle 1) and Maximizing Atom Economy (Principle 2) [4].
Replacing stoichiometric reagents with catalysts is paramount. Employing Ir-based catalysts in the borrowing hydrogen strategy for potential intermediate synthesis or functionalization avoids stoichiometric metal waste (Principle 9: Use Catalysts) [5]. Solid-phase synthesis significantly reduces solvent consumption compared to traditional solution-phase methods used in library synthesis and simplifies purification, eliminating aqueous workup waste streams (Principle 5: Safer Solvents) [1]. Furthermore, replacing hazardous solvents like DCM or diethyl ether in extraction and salt formation steps with safer alternatives like acetone or ethyl acetate dramatically improves process safety and environmental impact (Principle 5) [3] [4].
Optimizing the hydrolysis step of acetamidoadamantane intermediates (a key precursor analog) exemplifies waste reduction. Traditional methods requiring steam distillation or repeated extractions after hydrolysis are energy-intensive and generate large aqueous and organic waste streams. Process intensification studies demonstrate that in-situ crystallization of the free base or direct salt formation in the reaction mixture, coupled with membrane filtration instead of extraction, can drastically reduce solvent usage and waste [3]. Monitoring reactions using in-process controls (IPC) like FTIR or HPLC ensures reaction completion and minimizes byproduct formation through over-reaction (Principle 11: Real-Time Analysis) [4]. Pfizer's development of prodrug esters aims not only at improving bioavailability but also potentially at reducing the required dose, indirectly contributing to source reduction (Principle 2) over the drug's lifecycle [1]. Calculating the Environmental Factor (E factor) – the ratio of total waste (kg) to product (kg) – provides a quantitative metric for comparing the environmental impact of different synthetic routes and drives continuous improvement towards sustainable manufacturing [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3